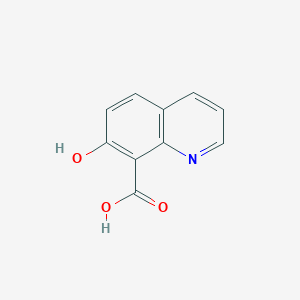

7-Hydroxyquinoline-8-carboxylic acid

Übersicht

Beschreibung

7-Hydroxyquinoline-8-carboxylic acid, also known as 8-Hydroxy-7-quinolinecarboxylic acid, is a compound with the molecular formula C10H7NO3 . It possesses dual intramolecular hydrogen bonds and undergoes excited-state intramolecular double proton transfer, resulting in a quinolinone-like tautomer emission .

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives has been a subject of interest in recent years due to their wide range of biological activities . Various synthetic strategies have been reported in the literature for the construction of this scaffold . For example, the compound can be synthesized from tryptophan via kynurenine and 3-hydroxykynurenine .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The average mass of the compound is 189.167 Da and the monoisotopic mass is 189.042587 Da .Chemical Reactions Analysis

This compound undergoes excited-state intramolecular double proton transfer, resulting in a quinolinone-like tautomer emission . This process is cooperative, as evidenced by chemically blocking either proton donating site .Wissenschaftliche Forschungsanwendungen

Photolabile Protecting Group in Biochemistry

7-Hydroxyquinoline-8-carboxylic acid and its derivatives, like 8-bromo-7-hydroxyquinoline (BHQ), are used as photolabile protecting groups for carboxylic acids. BHQ shows greater photon efficiency than other esters and has enough sensitivity for multiphoton-induced photolysis, making it useful in vivo, especially as a caging group for biological messengers (Fedoryak & Dore, 2002).

Intramolecular Proton Transfer in Photochemistry

This compound undergoes excited-state intramolecular double proton transfer, producing quinolinone-like tautomer emission. This indicates an intrinsic proton relay system, important for understanding proton transfer processes in excited states (Tang et al., 2011).

Electrochemistry and Spectroelectrochemistry

The oxidation mechanism of hydroxyquinoline carboxylic acids, including this compound, is studied using techniques like cyclic voltammetry and spectroelectrochemistry. These studies contribute to understanding the electron transfer efficiency of hydroxyquinolines in biological systems (Sokolová et al., 2015).

Colorant Stability in Information Recording Systems

Nickel or zinc salts of this compound and its derivatives can stabilize indicator dyes in heat-sensitive recording systems, demonstrating their application in improving the durability of colorants used in these technologies (Oda, 1998).

Chemical Structure and Reactivity Studies

Studies of this compound and its derivatives contribute to understanding chemical reactivity, as seen in the contraction of hydroxyquinolines to oxindoles in specific conditions (Nakashima & Suzuki, 1969).

Fluorescent Properties in Molecular Dynamics

The fluorescent properties and proton transfer process of this compound are investigated through excited-state molecular dynamics. This helps in understanding the mechanisms of fluorescence and proton transfer in similar molecular systems (Liu et al., 2020).

Crystal Structure Analysis

Studies involving the crystal structure determination of this compound complexes, like with copper(II), provide insights into ligand behavior and complex formation, crucial in coordination chemistry (Nakamura et al., 2005).

Wirkmechanismus

Target of Action

7-Hydroxyquinoline-8-carboxylic acid, like other 8-Hydroxyquinoline derivatives, is considered a “privileged structure” that can bind to a diverse range of targets with high affinities . It has been found to interact with 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .

Mode of Action

The compound undergoes an excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission . This ESIDPT is cooperative, as evidenced by chemically blocking either proton donating site . It also acts as an inhibitor of 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The biosynthesis of this compound proceeds via kynurenine and 3-hydroxykynurenine . The production is effectively blocked by the KMO-inhibitor mNBA . This indicates that the compound plays a role in the kynurenine pathway, which is involved in the metabolism of tryptophan.

Pharmacokinetics

It’s worth noting that similar compounds, such as 5-carboxy-8-hydroxyquinoline (iox1), have been reported to suffer from low cell permeability . This could potentially impact the bioavailability of this compound, although further studies are needed to confirm this.

Result of Action

It’s known that 8-hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They can be used to develop potent lead compounds with good efficacy and low toxicity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its sequestering ability towards different oxidation states of iron is highly dependent on the pH value . At relatively low pH values, it shows higher sequestering ability for Fe3+ than for Fe2+, but at high pH values, it shows higher sequestering ability for Fe2+ .

Zukünftige Richtungen

8-Hydroxyquinoline derivatives, including 7-Hydroxyquinoline-8-carboxylic acid, have a broad-ranging pharmacological potential . They possess a rich diversity of biological properties and can be used to develop potent lead compounds with good efficacy and low toxicity . Future research will likely continue to explore the synthesis of these compounds and their potential therapeutic applications .

Eigenschaften

IUPAC Name |

7-hydroxyquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-7-4-3-6-2-1-5-11-9(6)8(7)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCGQULJYVNAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)C(=O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

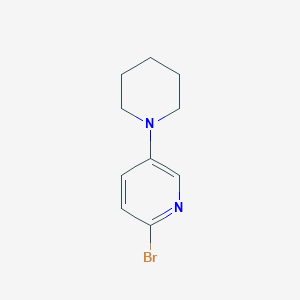

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)

![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B6590543.png)

![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)

![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)

![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6590624.png)